

SNS-314 in vivo dosing schedule mouse xenograft

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Compound Focus: Sns-314

CAS No.: 1057249-41-8

Cat. No.: S548312

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In Vivo Dosing Schedule and Efficacy Data

The following table consolidates the dosing regimens and outcomes from key preclinical studies:

Dosing Schedule	Dose Level	Efficacy Findings	Reported Measurements
Single Agent (HCT116 Colon Cancer Xenograft) [1] [2] [3]	50 mg/kg & 100 mg/kg	Significant, dose-dependent tumor growth inhibition. • Dose-dependent inhibition of histone H3 phosphorylation (≥ 10 hours). • Increased caspase-3. • Appearance of increased nuclear size. Weekly [1] [2]	50 mg/kg & 100 mg/kg Significant tumor growth inhibition in a dose-dependent manner. Tumor growth inhibition. Bi-weekly [1] [2]
Intermittent (5 days on, 9 days off) [1] [2]	50 mg/kg & 100 mg/kg	Significant tumor growth inhibition in a dose-dependent manner. Tumor growth inhibition. In Combination with Docetaxel (HCT116 Xenograft) [4] [5]	≤ 42.5 mg/kg (SNS-314) Sequential SNS-314 followed by docetaxel produced 72.5% tumor growth inhibition; potentiated docetaxel's anti-tumor activity. Tumor growth inhibition.

Detailed Experimental Protocol

Here is a consolidated methodology for assessing **SNS-314** in a mouse xenograft model, based on the referenced studies.

1. Animal Model Establishment

- **Cell Line:** Use the human colon carcinoma cell line **HCT116** [1] [3] [5].
- **Host Animal:** Immunocompromised nu/nu (nude) mice [3] [5].
- **Implantation:** Inject HCT116 cells subcutaneously (s.c.) into the right flank of the mice to establish tumors [3] [5].

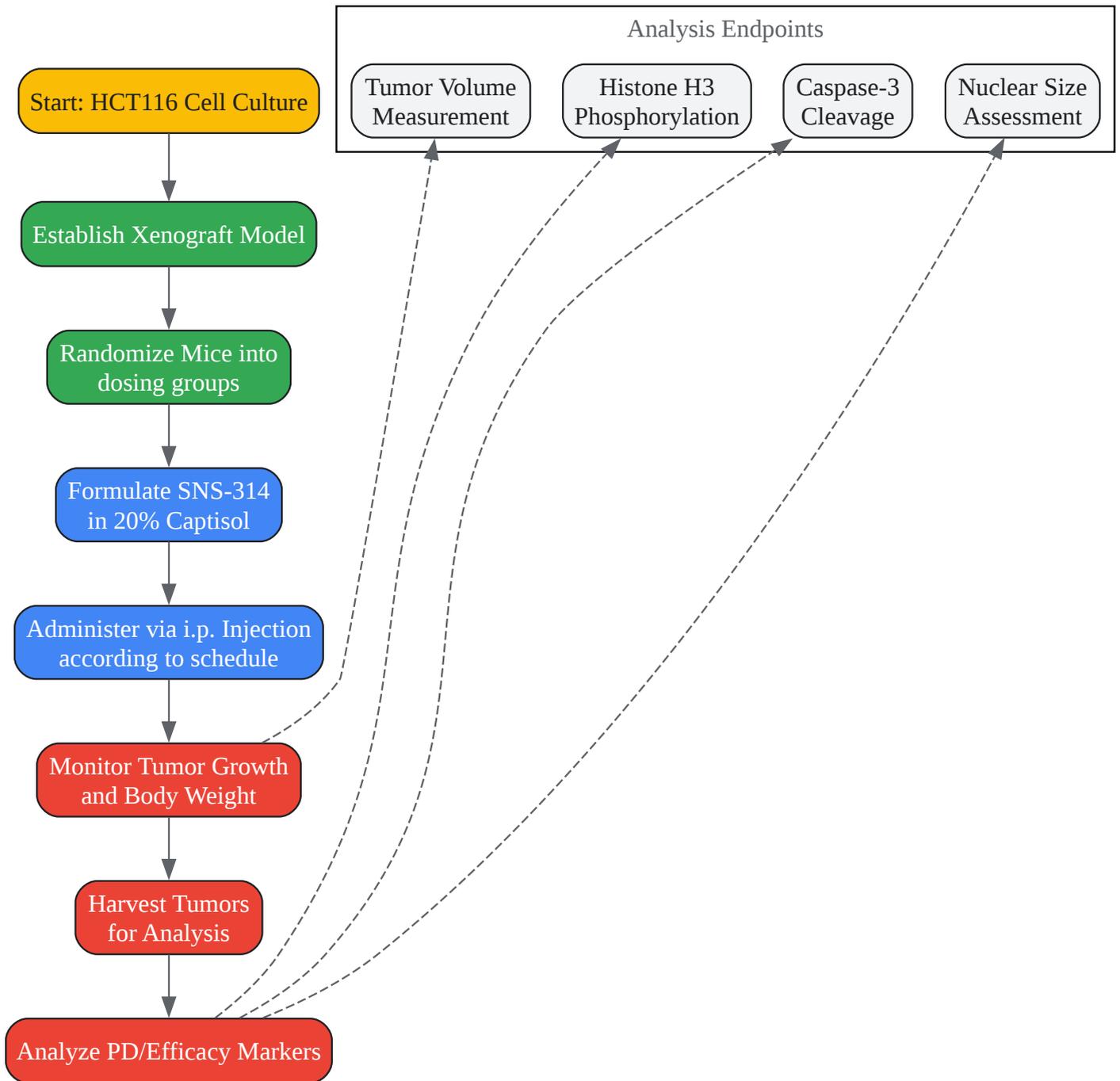
2. Dosing Formulation and Administration

- **Formulation:** The compound was dissolved in **20% Captisol** [3], a solubilizing agent.
- **Route of Administration:** Administered via **intraperitoneal (i.p.) injection** [3] [5].
- **Dosing Schedules:** As shown in the table above, various schedules are effective, allowing for flexibility in experimental design [1] [2].

3. Key Pharmacodynamic (PD) and Efficacy Readouts To confirm target engagement and anti-tumor effect, the following analyses were performed on tumor tissues:

- **Histone H3 Phosphorylation (pHisH3):** A reduction in pHisH3 levels serves as a direct biomarker for **Aurora B kinase inhibition** in vivo [1] [2] [3].
- **Caspase-3 Cleavage:** An increase in cleaved caspase-3 indicates the **induction of apoptosis** [1] [2].
- **Tumor Volume Measurement:** Regular caliper measurements to calculate tumor volume and assess **tumor growth inhibition (TGI)** over time [1] [4].
- **Histological Analysis:** Observation of **increased nuclear size (polyploidy)** in tumor cells, a expected cellular phenotype following Aurora kinase inhibition [1] [2].

The workflow below summarizes the main steps of the in vivo experiment.



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Key Conclusions for Researchers

- **Dosing Flexibility is an Asset:** The efficacy of multiple schedules (e.g., weekly, intermittent) provides valuable options for designing combination therapy regimens and managing potential toxicity [1] [2].
- **Robust PD Markers Available:** The clear, dose-dependent suppression of pHisH3 offers a reliable biomarker for confirming Aurora B target engagement in vivo, which is crucial for dose and schedule justification [1] [3].
- **Synergy with Microtubule-Targeting Agents:** The strong synergistic effect observed with sequential administration of **SNS-314** followed by docetaxel or vincristine suggests a promising clinical strategy. The mechanism is thought to involve Aurora inhibition bypassing the mitotic spindle checkpoint, thereby augmenting subsequent spindle toxin-mediated cell death [4].

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